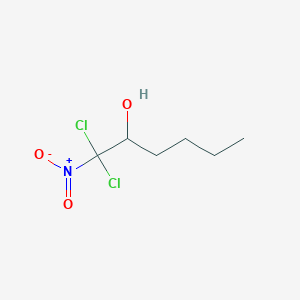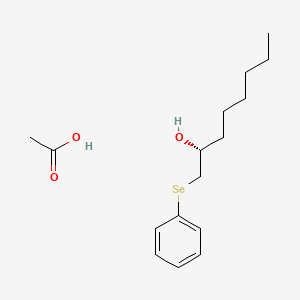
Acetic acid--(2R)-1-(phenylselanyl)octan-2-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–(2R)-1-(phenylselanyl)octan-2-ol (1/1) is an organic compound that features a phenylselanyl group attached to an octanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(2R)-1-(phenylselanyl)octan-2-ol typically involves the reaction of a phenylselanyl reagent with an octanol derivative. Common synthetic routes may include:
Nucleophilic substitution reactions: where a phenylselanyl halide reacts with an octanol derivative under basic conditions.
Oxidation-reduction reactions: involving the reduction of a phenylselanyl oxide to the corresponding phenylselanyl compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–(2R)-1-(phenylselanyl)octan-2-ol can undergo various chemical reactions, including:
Oxidation: where the phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: where the compound can be reduced to form simpler alcohol derivatives.
Substitution: where the phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: such as halides or other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield selenoxide derivatives, while reduction could produce simpler alcohols.
Scientific Research Applications
Chemistry: as a reagent or intermediate in organic synthesis.
Biology: for studying the effects of phenylselanyl compounds on biological systems.
potential therapeutic applications due to its unique chemical properties.Industry: as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of acetic acid–(2R)-1-(phenylselanyl)octan-2-ol would involve its interaction with molecular targets such as enzymes or receptors. The phenylselanyl group could play a role in modulating the activity of these targets, leading to various biological effects. Specific pathways and targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Phenylselanyl alcohols: compounds with similar structures but different alkyl chains.
Selenoethers: compounds where selenium is bonded to two carbon atoms.
Selenides: simpler selenium-containing compounds.
Uniqueness
Acetic acid–(2R)-1-(phenylselanyl)octan-2-ol is unique due to its specific combination of a phenylselanyl group and an octanol backbone. This combination may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
834882-71-2 |
|---|---|
Molecular Formula |
C16H26O3Se |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
acetic acid;(2R)-1-phenylselanyloctan-2-ol |
InChI |
InChI=1S/C14H22OSe.C2H4O2/c1-2-3-4-6-9-13(15)12-16-14-10-7-5-8-11-14;1-2(3)4/h5,7-8,10-11,13,15H,2-4,6,9,12H2,1H3;1H3,(H,3,4)/t13-;/m1./s1 |
InChI Key |
LJOYBRNFIXWRHX-BTQNPOSSSA-N |
Isomeric SMILES |
CCCCCC[C@H](C[Se]C1=CC=CC=C1)O.CC(=O)O |
Canonical SMILES |
CCCCCCC(C[Se]C1=CC=CC=C1)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




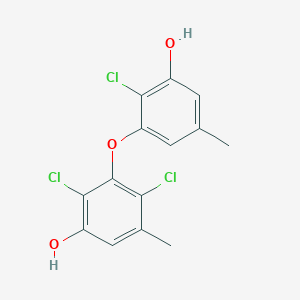
![2-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}ethan-1-ol](/img/structure/B12546614.png)

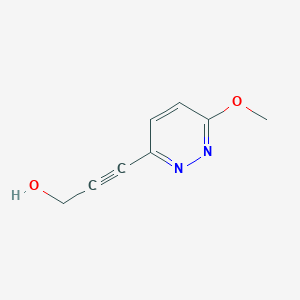
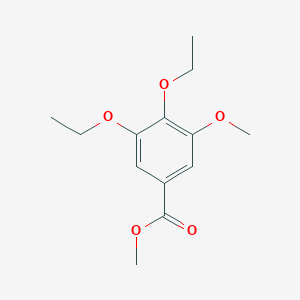
![(5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol](/img/structure/B12546641.png)

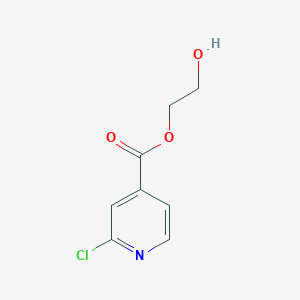
![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)
![Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-](/img/structure/B12546663.png)
![Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone](/img/structure/B12546690.png)
